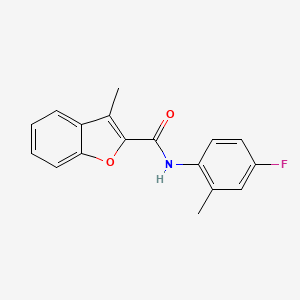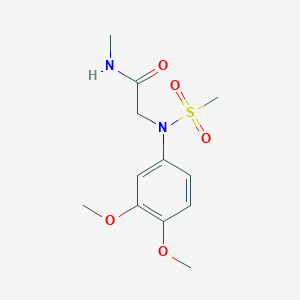
N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as DMXAA, is a small molecule that has been studied for its potential uses in cancer treatment. DMXAA was first synthesized in 1988 by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
作用机制
N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. When N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide binds to the STING receptor, it triggers a signaling cascade that leads to the production of type I interferons and other cytokines. These cytokines then activate immune cells, such as natural killer cells and T cells, which can then target and kill cancer cells.
Biochemical and Physiological Effects:
N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of cytokine production, activation of immune cells, and inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow). N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has several advantages as a potential cancer therapy. It has been shown to have potent anti-tumor activity in preclinical studies, and its mechanism of action is well understood. N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to its use. N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have poor solubility in water, which can limit its effectiveness in some cancer types. Additionally, there is still much that is not known about the long-term safety and efficacy of N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in humans.
未来方向
There are several future directions for research on N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of new formulations of N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide that can improve its solubility and bioavailability. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. Finally, there is a need for more clinical trials to determine the safety and efficacy of N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in humans. Overall, N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide shows great promise as a potential cancer therapy and is an area of active research in the scientific community.
合成方法
N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with methylsulfonyl chloride to form the final product, N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
科学研究应用
N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential uses in cancer therapy. In preclinical studies, N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide works by activating the immune system and inducing the production of cytokines, which in turn leads to the death of cancer cells.
属性
IUPAC Name |
2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-13-12(15)8-14(20(4,16)17)9-5-6-10(18-2)11(7-9)19-3/h5-7H,8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTYLQFHYGZGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

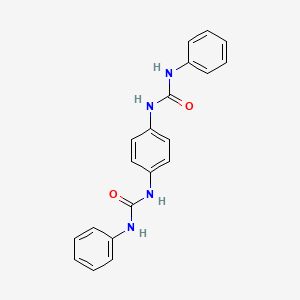
![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
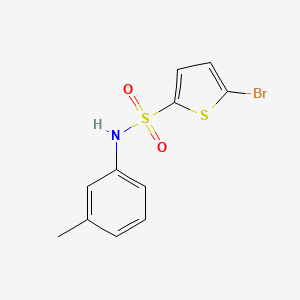
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthamide](/img/structure/B5791064.png)
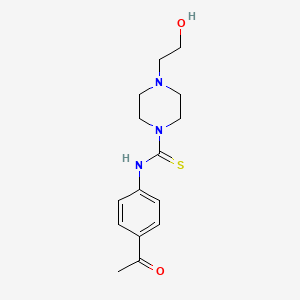

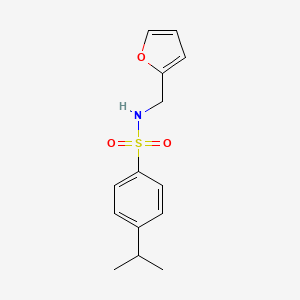
![2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde](/img/structure/B5791098.png)
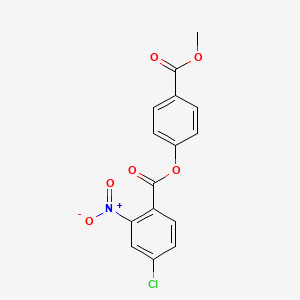
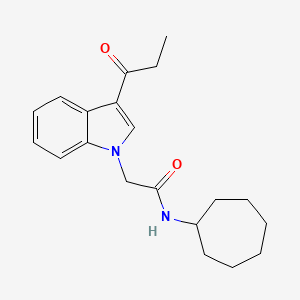
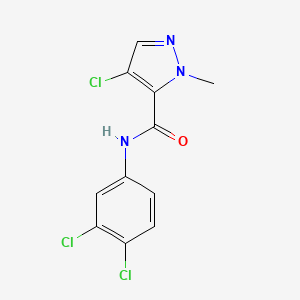
![1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone](/img/structure/B5791142.png)

